Enhanced and Specific Base Pairing with 9-Ethyladenine vs. Smaller N1-Alkyl Analogs
The association constant (K_AU) for the 1:1 hydrogen-bonded complex between 1-cyclohexyluracil and 9-ethyladenine is quantitatively superior and more specific compared to self-association or pairing with other uracil analogs. This enhanced pairing is critical for studies requiring stable, Watson-Crick-like dimers [1][2].
| Evidence Dimension | Association Constant (K) for Base Pairing |
|---|---|
| Target Compound Data | K_AU = 96.1 M⁻¹ |
| Comparator Or Baseline | 1-Cyclohexyluracil self-dimer (K_UU = 2.2 M⁻¹); 9-Ethyladenine self-dimer (K_AA = 3.1 M⁻¹); 8-Bromo-9-ethyladenine:1-Cyclohexyluracil mixed dimer (K_BrA-U = 46.4 M⁻¹) |
| Quantified Difference | K_AU is ~44x greater than K_UU, ~31x greater than K_AA, and ~2.1x greater than the sterically hindered K_BrA-U. |
| Conditions | 1:1 hydrogen-bonded complex formation in [2H]chloroform at 25°C, measured by infrared spectroscopy [2][3]. |
Why This Matters
For researchers developing nucleobase-based supramolecular assemblies or investigating specific base-pairing energetics, the high and well-defined K_AU of 1-cyclohexyluracil ensures dominant heterodimer formation over non-specific self-aggregation, unlike smaller N1-alkyl analogs.
- [1] Kyogoku, Y., Lord, R. C., & Rich, A. (1967). An Infrared Study of Hydrogen Bonding between Adenine and Uracil Derivatives in Chloroform Solution. Journal of the American Chemical Society, 89(3), 496–504. View Source
- [2] Chen, M. C., & Lord, R. C. (1974). Re-investigation of specific hydrogen bonding of certain adenine and uracil derivatives by infrared spectroscopy. Biochimica et Biophysica Acta, 340(1), 90-94. View Source
- [3] Hammes, G. G., & Park, A. C. (1968). Heats of base pair formation with adenine and uracil analogs. Journal of Molecular Biology, 31(1), 91-99. View Source
